2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Overview
Description
2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often explored for drug development.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives, a class to which this compound belongs, have been reported to interact with various biological receptors such as at1 and at2, including angiotensin ii . These receptors play crucial roles in numerous disease conditions .
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
It’s known that imidazole, a related compound, is highly soluble in water and other polar solvents , which could potentially impact the bioavailability of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid.
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the nature of the r group in imidazo[4,5-b]pyridine derivatives can influence their fungicidal activity , suggesting that structural modifications could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can modulate signaling pathways that are critical for cell growth and survival. Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling cascades . Furthermore, this compound can modulate the activity of transcription factors, which are proteins that control the transcription of genetic information from DNA to mRNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. It can also affect the stability and degradation of proteins by interacting with ubiquitin-proteasome pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of 2-aminopyridine with an appropriate α-ketoester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a polar solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of protective groups, such as tert-butyl esters, can be employed to protect the imidazole nitrogen during the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by bases or catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered ring containing one nitrogen atom.
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with different nitrogen positioning.
Uniqueness: 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6(12)3-1-4-5(8-2-3)10-7(13)9-4/h1-2H,(H,11,12)(H2,8,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEVCIBIGOEXJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388048-97-2 | |
Record name | 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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